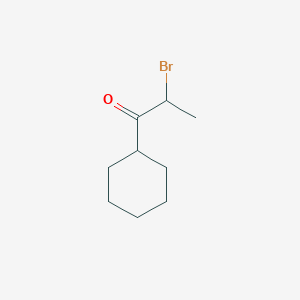![molecular formula C21H30Cl2N2O5 B025260 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid CAS No. 111106-28-6](/img/structure/B25260.png)
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases. DAPT is a gamma-secretase inhibitor that has been shown to have inhibitory effects on the Notch signaling pathway.
Mécanisme D'action
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid is a gamma-secretase inhibitor that inhibits the Notch signaling pathway by blocking the cleavage of the Notch receptor. The Notch signaling pathway is involved in cell differentiation, proliferation, and apoptosis, and is frequently dysregulated in cancer cells. By inhibiting the Notch signaling pathway, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid can induce cell cycle arrest and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid has been shown to have a range of biochemical and physiological effects. In cancer cells, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid can induce cell cycle arrest, apoptosis, and differentiation. In Alzheimer's disease, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid can reduce the production of amyloid beta and improve cognitive function. In cardiovascular disease, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid can inhibit the formation of blood clots and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid in lab experiments is its specificity for the Notch signaling pathway. This allows researchers to study the effects of Notch inhibition without affecting other signaling pathways. However, one limitation of using 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
There are several future directions for research on 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid. One area of interest is the development of more potent and selective gamma-secretase inhibitors that can be used in the treatment of cancer and Alzheimer's disease. Another area of interest is the exploration of the role of the Notch signaling pathway in other diseases, such as autoimmune diseases and viral infections. Additionally, further research is needed to determine the optimal dosage and administration of 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid for different diseases and cell types.
Méthodes De Synthèse
The synthesis of 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid involves the reaction of 3,4-dichlorobenzoyl chloride with N-(3-methoxypropyl)-N-(3-methylbutyl)amine in the presence of triethylamine, followed by the reaction of the resulting intermediate with ethyl 5-oxopentanoate. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid has been widely studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer research, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid has been shown to inhibit the growth and proliferation of cancer cells by blocking the Notch signaling pathway. In Alzheimer's disease research, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid has been shown to reduce the production of amyloid beta, a protein that is believed to play a role in the development of the disease. In cardiovascular disease research, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid has been shown to inhibit the formation of blood clots and reduce inflammation.
Propriétés
Numéro CAS |
111106-28-6 |
|---|---|
Nom du produit |
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid |
Formule moléculaire |
C21H30Cl2N2O5 |
Poids moléculaire |
461.4 g/mol |
Nom IUPAC |
4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H30Cl2N2O5/c1-14(2)9-11-25(10-4-12-30-3)21(29)18(7-8-19(26)27)24-20(28)15-5-6-16(22)17(23)13-15/h5-6,13-14,18H,4,7-12H2,1-3H3,(H,24,28)(H,26,27) |
Clé InChI |
GVNDEBPOTTUDBX-UHFFFAOYSA-N |
SMILES |
CC(C)CCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
SMILES canonique |
CC(C)CCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Synonymes |
4-[(3,4-dichlorobenzoyl)amino]-4-(3-methoxypropyl-(3-methylbutyl)carba moyl)butanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



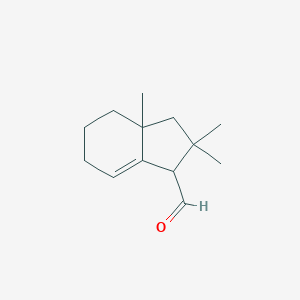
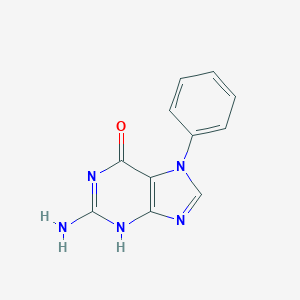
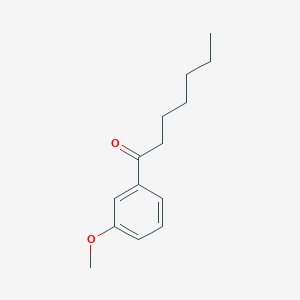
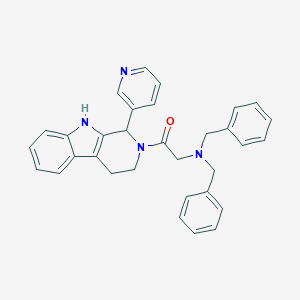
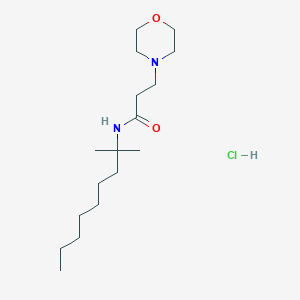
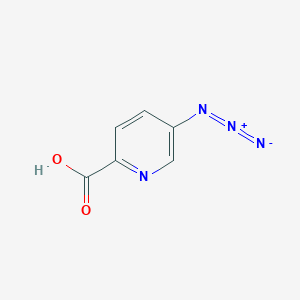


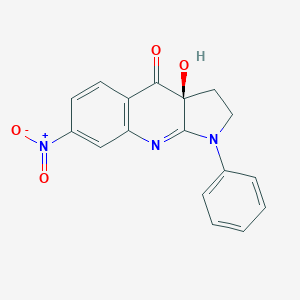


![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)
